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Compound of Interest

Compound Name: C14H18BrN304S2

Cat. No.: B12618241

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical framework for the in
silico modeling of the interactions of the compound C14H18BrN304S2, identified as 2-(4-(N-
(5-bromopyridin-2-yl)sulfamoyl)piperazin-1-yl)acetic acid. Due to the limited availability of direct
experimental data for this specific molecule, this document outlines a robust, multi-step
computational approach based on methodologies successfully applied to structurally related
sulfonamide and piperazine-containing compounds. This guide details protocols for target
identification and prioritization, molecular docking, and molecular dynamics simulations,
offering a roadmap for researchers to investigate the potential therapeutic applications of this
and similar chemical entities.

Introduction to C14H18BrN304S2

The compound with the molecular formula C14H18BrN304S2 is chemically known as 2-(4-(N-
(5-bromopyridin-2-yl)sulfamoyl)piperazin-1-yl)acetic acid. Its chemical structure combines
several key functional groups that are of significant interest in medicinal chemistry: a
bromopyridinyl moiety, a sulfonamide linkage, and a piperazinyl acetic acid side chain. These
features are present in various known bioactive molecules, suggesting that C14H18BrN304S2
may exhibit interactions with a range of biological targets.

Table 1: Physicochemical Properties of C14H18BrN304S2

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12618241?utm_src=pdf-interest
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/product/b12618241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12618241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C14H18BrN304S2
Molecular Weight 452.35 g/mol

CAS Number 1247035-71-1

2-(4-(N-(5-bromopyridin-2-

yl)sulfamoyl)piperazin-1-yl)acetic acid

IUPAC Name

Theoretical In Silico Modeling Workflow

Given the absence of specific experimental data for C14H18BrN304S2, a structured in silico
workflow is proposed to predict its biological interactions and guide future experimental
validation.

Caption: Proposed In Silico Modeling Workflow

Detailed Experimental Protocols (Theoretical)
Target Identification and Prioritization

The initial step involves identifying potential biological targets for C14H18BrN304S2. This can
be achieved through a combination of ligand-based and structure-based approaches.

o Ligand-Based Virtual Screening: This method leverages the principle of chemical similarity,
where compounds with similar structures are likely to have similar biological activities.

o Database Selection: Utilize chemical databases such as PubChem, ChEMBL, and
DrugBank.

o Similarity Search: Perform a 2D and 3D similarity search using the structure of
C14H18BrN304S2 as a query.

o Data Mining: Identify structurally similar compounds with known biological targets.

o Target Prioritization: Prioritize targets based on their relevance to disease pathways and
druggability.
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» Pharmacophore Modeling: This approach identifies the essential 3D arrangement of
chemical features necessary for biological activity.

o Model Generation: Develop a pharmacophore model based on a set of known active
ligands for a particular target class (e.g., sulfonamide inhibitors).

o Database Screening: Screen a 3D conformational database of C14H18BrN304S2 against
the generated pharmacophore model.

o Hit Identification: Identify potential targets for which C14H18BrN304S2 fits the
pharmacophore model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This
technique is crucial for understanding the binding mode and affinity of C14H18BrN304S2 to its
potential targets.

o Protein Preparation:

[¢]

Obtain the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).

[e]

Remove water molecules and other non-essential ligands.

o

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

[¢]

Perform energy minimization to relieve any steric clashes.
e Ligand Preparation:

o Generate the 3D structure of C14H18BrN304S2.

o Perform energy minimization and generate multiple low-energy conformers.
e Docking Simulation:

o Define the binding site on the target protein, typically based on the location of a co-
crystallized ligand or through binding site prediction algorithms.
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o Use a suitable docking program (e.g., AutoDock, Glide, GOLD) to dock the conformers of
C14H18BrN304S2 into the defined binding site.

o Score the resulting docking poses based on the software's scoring function, which
estimates the binding affinity.

Table 2: Hypothetical Docking Scores for C14H18BrN304S2 against Potential Target Classes

. Hypothetical Key Interacting

Representative . .
Target Class Docking Score Residues

PDB ID .

(kcal/mol) (Predicted)

Carbonic Anhydrases 5FL4 -8.5 His94, His96, Thr200
Serotonin Receptors

Homology Model -9.2 Ser212, Tyr249
(e.g., 5-HT7)
Dihydropteroate

1AJ0 -7.8 Arg63, Lys221

Synthase (DHPS)

Note: These are hypothetical values for illustrative purposes and would need to be determined
through actual docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over
time, offering a more realistic representation of the binding event.

e System Preparation:
o Take the best-ranked docking pose of the C14H18BrN304S2-protein complex.
o Solvate the complex in a periodic box of water molecules.
o Add counter-ions to neutralize the system.

« Simulation Protocol:

o Perform energy minimization of the entire system.
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o Gradually heat the system to physiological temperature (e.g., 300 K).
o Equilibrate the system under constant temperature and pressure.

o Run a production MD simulation for a sufficient duration (e.g., 50-100 ns).
e Analysis:

o Analyze the trajectory to assess the stability of the complex, calculating root-mean-square
deviation (RMSD) and root-mean-square fluctuation (RMSF).

o Identify key hydrogen bonds and hydrophobic interactions that persist throughout the
simulation.

o Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a
more accurate estimation of binding affinity.

Potential Signaling Pathways and Mechanisms of
Action

Based on the structural motifs of C14H18BrN304S2, several signaling pathways could be
modulated. The sulfonamide group, for instance, is a well-known zinc-binding group, making
carbonic anhydrases a potential target class.

Caption: Potential Carbonic Anhydrase Inhibition Pathway

Conclusion

While direct experimental data on the biological interactions of C14H18BrN304S2 is currently
unavailable, this technical guide provides a comprehensive in silico framework to predict its
potential targets and mechanism of action. The methodologies outlined, including target
identification, molecular docking, and molecular dynamics simulations, are standard and robust
approaches in modern drug discovery. The structural features of C14H18BrN304S2 suggest
that it may interact with a variety of important drug targets, and the proposed computational
workflow will be invaluable for guiding future experimental investigations into its therapeutic
potential. Researchers and drug development professionals are encouraged to utilize these
protocols to explore the pharmacology of this and other novel chemical entities.
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 To cite this document: BenchChem. [In Silico Modeling of C14H18BrN304S2 Interactions: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12618241#in-silico-modeling-of-c14h18brn304s2-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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